4-Bromo-2-nitrobenzenesulfonamide
Overview
Description
4-Bromo-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H5BrN2O4S.
Mechanism of Action
Target of Action
Sulfonamides are known to inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively.
Mode of Action
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, sulfonamides disrupt this pathway, leading to a decrease in the production of nucleotides and ultimately DNA .
Result of Action
The inhibition of folic acid synthesis by sulfonamides results in a decrease in the production of nucleotides and ultimately DNA, which can lead to the death of the bacterial cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitrobenzenesulfonamide typically involves the nitration of 4-bromobenzenesulfonamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where boron reagents are used.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Reagents such as boronic acids or esters, along with palladium catalysts, are commonly used in substitution reactions.
Major Products
Reduction: The major product is 4-amino-2-nitrobenzenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.
Scientific Research Applications
4-Bromo-2-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is employed in the synthesis of various industrial chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzenesulfonamide
- 4-Bromo-2-nitrobenzenesulfonyl chloride
- 4-Amino-2-nitrobenzenesulfonamide
Uniqueness
4-Bromo-2-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its bromine and nitro groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Biological Activity
4-Bromo-2-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHBrNOS
- Molecular Weight : 257.09 g/mol
- Melting Point : Approximately 189-194 °C
- Solubility : Soluble in organic solvents; limited solubility in water.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacterial strains, including those resistant to conventional antibiotics. The compound works by inhibiting bacterial folate synthesis, which is crucial for DNA and RNA synthesis.
The primary mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in the folate biosynthesis pathway in bacteria. By obstructing this enzyme, this compound effectively reduces the availability of folate, leading to impaired nucleic acid synthesis and ultimately bacterial cell death.
Anti-inflammatory Effects
Recent research indicates that this compound may also possess anti-inflammatory properties. It has been shown to modulate pathways involved in inflammation, such as the NF-kB signaling pathway. This modulation can lead to reduced production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
Cytotoxicity and Apoptosis Induction
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the mitochondrial pathway of apoptosis, suggesting its potential use as an anticancer agent.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Anti-inflammatory | Modulates NF-kB signaling pathway | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of E. coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent for resistant infections.
Case Study 2: Anti-inflammatory Potential
Research conducted at the University of Bath investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The compound was administered intraperitoneally, resulting in a marked decrease in joint swelling and inflammatory markers compared to control groups, suggesting its utility in managing inflammatory conditions.
Case Study 3: Cancer Therapeutics
A recent publication in Cancer Research explored the cytotoxic effects of this compound on breast cancer cell lines. The study found that treatment with this compound led to a significant decrease in cell viability and increased markers of apoptosis, indicating its potential role as an adjunct therapy in cancer treatment.
Properties
IUPAC Name |
4-bromo-2-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOBLCKPLSPZIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89581-41-9 | |
Record name | 4-bromo-2-nitrobenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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